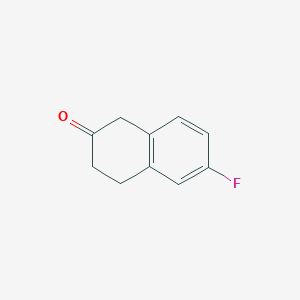

6-Fluoro-3,4-dihydronaphthalen-2(1H)-one

Vue d'ensemble

Description

6-Fluoro-3,4-dihydronaphthalen-2(1H)-one is a heterocyclic compound with a fused naphthalene ring system. It has a molecular weight of 164.18 . The IUPAC name for this compound is 6-fluoro-3,4-dihydro-2(1H)-naphthalenone .

Molecular Structure Analysis

The InChI code for 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one is1S/C10H9FO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5H,2,4,6H2 . The Canonical SMILES representation is C1CC2=C(CC1=O)C=CC(=C2)F . Physical And Chemical Properties Analysis

6-Fluoro-3,4-dihydronaphthalen-2(1H)-one is a solid substance . It has a boiling point of 265.5°C at 760 mmHg . The compound has a topological polar surface area of 17.1 Ų . It has no rotatable bonds and does not act as a hydrogen bond donor . It can accept two hydrogen bonds .Applications De Recherche Scientifique

Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters

6-Fluoro-2-tetralone is used in the asymmetric fluorination of β-keto esters. This process has been successfully achieved by different research groups in alkyl 1-indanone 2-carboxylates and alkyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate substrates . The incorporation of fluorine and fluorinated groups is of special interest in pharmaceutical chemistry .

Synthesis of Therapeutically Functional Compounds

Many α-tetralone derivatives, including 6-Fluoro-2-tetralone, are building blocks that have been used in the synthesis of therapeutically functional compounds like some antibiotics, antidepressants, and acetylcholinesterase inhibitors effective for treating Alzheimer’s disease .

Synthesis of Alkaloids with Antitumor Activity

6-Fluoro-2-tetralone is also used in the synthesis of alkaloids possessing antitumor activity . These alkaloids have shown promising results in preclinical and clinical trials for cancer treatment.

Synthesis of Fluorinated and Trifluoromethylated Derivatives

Several fluorinated and trifluoromethylated indanone, tetralone, and naphthone derivatives have been prepared via Claisen condensations and selective fluorinations . These derivatives have potential applications in various fields, including medicinal chemistry.

Synthesis of Selectively Fluorinated Bindones

6-Fluoro-2-tetralone is used in the synthesis of new, selectively fluorinated bindones . These bindones are important intermediates in organic synthesis and have potential applications in medicinal chemistry.

Design of Biologically Active Compounds

The incorporation of fluorine atoms into the drug discovery process has emerged as a common strategy . The physicochemical effects imparted by fluorine explain its utility and impact in a wide range of drugs, including antidepressant, antipsychotic, antitumor, antiviral, anaesthetic, anti-inflammatory agents, etc .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that fluorinated heterocycles, which include 6-fluoro-2-tetralone, are key components of many marketed drugs, including 20% of anticancer and antibiotic drugs .

Mode of Action

It’s known that the introduction of electron-withdrawing fluorine substituent at certain positions of similar compounds can significantly affect their activity .

Biochemical Pathways

It’s known that fluorinated heterocycles can have significant in vivo and in vitro anticancer and antimicrobial activities .

Result of Action

It’s known that some fluorinated heterocycles can show promising safety index via their reduced cytotoxicity in non-cancerous cell lines .

Propriétés

IUPAC Name |

6-fluoro-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXOEISLPMFMBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80951945 | |

| Record name | 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-3,4-dihydronaphthalen-2(1H)-one | |

CAS RN |

29419-14-5 | |

| Record name | 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1309684.png)

![5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1309713.png)

![Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1309714.png)